molecular formula C12H16INO2 B138739 N-(Benzyloxy)-N-(3-iodopropyl)acetamide CAS No. 1003599-67-4

N-(Benzyloxy)-N-(3-iodopropyl)acetamide

Cat. No.: B138739
CAS No.: 1003599-67-4
M. Wt: 333.16 g/mol
InChI Key: WMIJZGJNWZOKBS-UHFFFAOYSA-N
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Description

N-(Benzyloxy)-N-(3-iodopropyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C12H16INO2 and its molecular weight is 333.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Biochemical Applications

N-(Benzyloxy)-N-(3-iodopropyl)acetamide may have applications in biochemical research, particularly related to drug metabolism and pharmacokinetics. For instance, studies have investigated the pharmacokinetics of similar compounds, like N-benzyl-2-nitro-1-imidazole acetamide (benznidazole), which is used in the treatment of Chagas disease. The steady-state plasma level maxima and minima of the unchanged drug were observed to align well with calculated values based on previously determined pharmacokinetic parameters, suggesting potential applications of similar compounds in pharmacokinetic modeling and drug monitoring (Raaflaub, 1980).

2. Analytical Chemistry Applications

Compounds structurally similar to this compound are also used in analytical chemistry, especially in the development of novel methods for measuring specific biomarkers. For example, research has developed LC-MS/MS and GC-MS/MS methods for the measurement of plasma and urine concentrations of various paracetamol metabolites, demonstrating the role of such compounds in developing analytical techniques for biological sample analysis (Trettin et al., 2014).

3. Toxicology and Occupational Health

This compound and structurally related compounds have implications in toxicology and occupational health, especially concerning exposure biomarkers. For example, studies on benzylmercapturic acid, a metabolite related to toluene exposure, have shown its effectiveness as a marker of occupational exposure, indicating potential applications of similar compounds in monitoring and preventing occupational hazards (Inoue et al., 2002).

Properties

IUPAC Name

N-(3-iodopropyl)-N-phenylmethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO2/c1-11(15)14(9-5-8-13)16-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIJZGJNWZOKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCI)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647173
Record name N-(Benzyloxy)-N-(3-iodopropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003599-67-4
Record name N-(Benzyloxy)-N-(3-iodopropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.